Cas no 876316-27-7 (4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde)

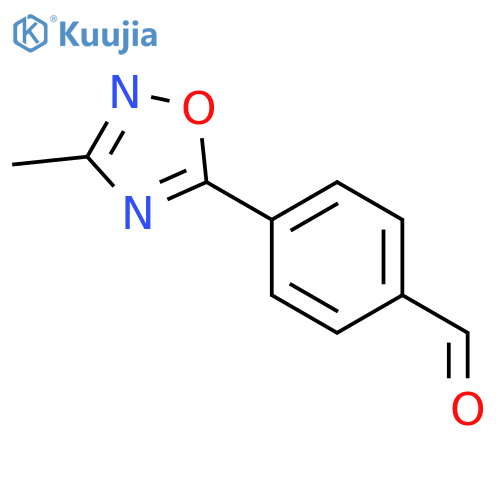

876316-27-7 structure

商品名:4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,4-(3-methyl-1,2,4-oxadiazol-5-yl)-

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

- SCHEMBL23058985

- BKB31627

- 876316-27-7

- DTXSID70594608

- FT-0720478

- MS-22360

- AKOS006229928

- DB-077036

- G62558

- 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

-

- インチ: InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3

- InChIKey: AEMXYVCSLPLJOW-UHFFFAOYSA-N

- ほほえんだ: CC1=NOC(=N1)C2=CC=C(C=C2)C=O

計算された属性

- せいみつぶんしりょう: 188.058577502g/mol

- どういたいしつりょう: 188.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.238

- ふってん: 354.3°C at 760 mmHg

- フラッシュポイント: 168.1°C

- 屈折率: 1.584

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B498685-50mg |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

876316-27-7 | 50mg |

$ 135.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622207-1g |

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

876316-27-7 | 98% | 1g |

¥3840.00 | 2024-04-27 | |

| Ambeed | A529819-5g |

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

876316-27-7 | 97% | 5g |

$977.0 | 2024-04-16 | |

| TRC | B498685-10mg |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

876316-27-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B498685-100mg |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

876316-27-7 | 100mg |

$ 210.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622207-250mg |

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

876316-27-7 | 98% | 250mg |

¥1785.00 | 2024-04-27 |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

876316-27-7 (4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:876316-27-7)4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

清らかである:99%

はかる:5g

価格 ($):879.0